{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol
Overview
Description
Scientific Research Applications
Chemistry and Synthesis
- The compound has demonstrated utility in various synthetic reactions. For instance, in one study, it reacted with electrophilic reagents via the S- or N(3)-atom, indicating its ambivalent nucleophilicity. This behavior was exemplified by its reaction with dimethyl acetylenedicarboxylate in methanol at room temperature, forming corresponding 2-[(1H-imidazol-2-yl)sulfanyl]fumarates in high yield. Such reactions highlight its potential as a versatile reagent in organic synthesis (Mlostoń et al., 2008).
- The compound has been involved in the synthesis of novel derivatives with antimicrobial properties. This indicates its potential as a scaffold for developing new bioactive molecules (Maheta et al., 2012).
Catalysis and Molecular Interactions
- As part of a ruthenium(II) complex, it was used to develop efficient catalysts for C-N bond-forming reactions via hydrogen-borrowing methodology. This demonstrates its potential role in facilitating environmentally friendly and efficient chemical transformations (Donthireddy et al., 2020).
Material Science and Engineering
- The compound's derivatives were involved in the synthesis of a fluorescent probe, suggesting its use in the development of materials with specific optical properties. This could have implications in sensors, imaging, and other applications where fluorescence is pivotal (Wen-yao, 2012).
- It has been used to synthesize sulfonic ionic liquids with catalytic performances for esterification. This indicates its relevance in green chemistry and industrial applications, where such ionic liquids can offer more sustainable alternatives to traditional catalysts (Man-jiang, 2007).
Properties
IUPAC Name |
[3-methyl-2-[(3-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-4-3-5-11(6-10)9-17-13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPVLPMNKSKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169767 | |
Record name | 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338414-91-8 | |
Record name | 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338414-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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